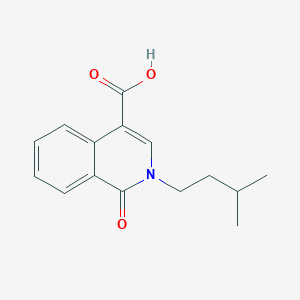
2-(3-Methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar 1,2-dihydroisoquinoline derivatives has been achieved through diverse synthetic routes. One common method involves the condensation of appropriate precursors followed by cyclization and functionalization steps. For instance, the synthesis of 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives utilizes a route involving phthalic anhydride aminolysis, esterification, and a final heterocyclization step (Blanco et al., 2006). Another approach for the synthesis of tetrahydroisoquinoline derivatives employs diastereoselective alkylation of phenylalanine-derived precursors (Huber & Seebach, 1987).
Molecular Structure Analysis
The molecular structure of 1,2-dihydroisoquinoline derivatives is characterized by spectroscopic techniques such as NMR and single crystal X-ray crystallography. For example, novel alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates were characterized using 1H NMR, 13C NMR, and X-ray crystallography to elucidate their structures (Hayani et al., 2020).
Chemical Reactions and Properties
The chemical behavior of 1,2-dihydroisoquinoline derivatives can be diverse, depending on their functional groups. The reactivity often involves electrophilic and nucleophilic substitutions, as well as interactions with various reagents to yield a plethora of derivatives with potential biological activities. Notably, the presence of a carboxylic acid group allows for further derivatization and interaction with biological targets.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure and substituents. For example, the synthesis and characterization of tetrahydroquinoline derivatives reveal insights into their crystal packing and intermolecular interactions, which are crucial for understanding their solubility and stability (Rudenko et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Improved methods for synthesizing derivatives of 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid are described, involving aminolysis, esterification, and heterocyclization processes (Blanco et al., 2006).
- Investigations into the autooxidation and rearrangement reactions of isoquinolinone derivatives provide insights into their chemical behaviors and potential synthetic utility (Blanco et al., 2009).
Pharmaceutical Research
- Research on substituted 4-oxoquinoline-3-carboxylic acids has explored their antibacterial activities against various bacterial strains, including Pseudomonas aeruginosa (Miyamoto et al., 1990).
Organic Chemistry and Catalysis
- Studies have been conducted on the reaction of homophthalic acid and related compounds, exploring various synthetic pathways and the formation of different isoquinoline derivatives (Deady & Rodemann, 2001).
- Synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products, highlights the relevance of isoquinoline derivatives in medicinal chemistry (Li et al., 2013).
Enzyme Inhibition and Antiviral Research
- The design of isoquinolone derivatives as hepatitis C NS5B polymerase inhibitors, utilizing the pharmacophore of 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid, demonstrates potential applications in antiviral therapy (Deore et al., 2012).
Anticancer Research
- Synthesis of certain quinoline-3-carboxylic acid derivatives and testing their anticancer effects against the MCF-7 breast cancer cell line has broadened the understanding of the therapeutic potential of these compounds (Gaber et al., 2021).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-methylbutyl)-1-oxoisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(2)7-8-16-9-13(15(18)19)11-5-3-4-6-12(11)14(16)17/h3-6,9-10H,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZMUCMSERVQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

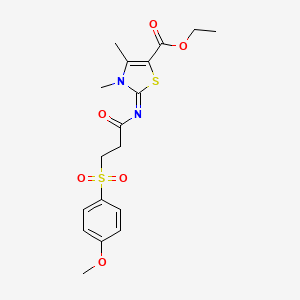
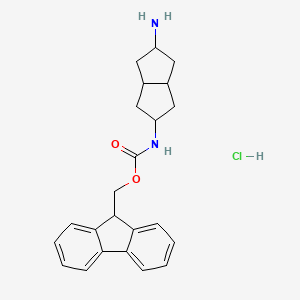
![3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2492739.png)
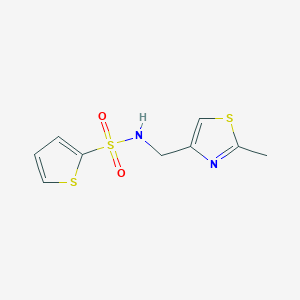
![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2492744.png)
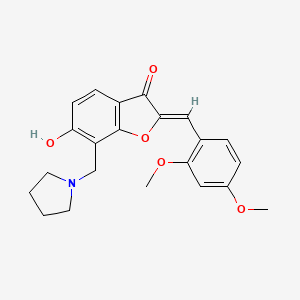
![N-(2-ethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2492746.png)
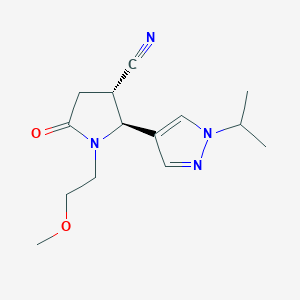
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridin-3-amine](/img/structure/B2492750.png)

![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2492752.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2492753.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2492754.png)
![1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2492755.png)